
2-Chloro-4-fluoro-5-iodopyridine
Descripción general
Descripción
“2-Chloro-4-fluoro-5-iodopyridine” is a chemical compound with the molecular formula C5H2ClFIN . It has a molecular weight of 257.43 . It is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .
Molecular Structure Analysis
The InChI code for “2-Chloro-4-fluoro-5-iodopyridine” is 1S/C5H2ClFIN/c6-5-1-4 (8)3 (7)2-9-5/h1-2H . The InChI key is CRLPRXQOSARJCF-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“2-Chloro-4-fluoro-5-iodopyridine” is a solid substance . It has a density of 2.1±0.1 g/cm³ . The boiling point is 250.8±35.0 °C at 760 mmHg . The vapor pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 46.8±3.0 kJ/mol . The index of refraction is 1.614 . The molar refractivity is 42.1±0.3 cm³ . The polar surface area is 13 Ų . The polarizability is 16.7±0.5 10^-24 cm³ .
Aplicaciones Científicas De Investigación
-
Organic Synthesis
- This compound can be used as a reagent in the multi-step synthesis of (±)-epibatidine . Epibatidine is a potent analgesic compound from the skin of the Epipedobates tricolor frog. In this context, the compound could be used to create new pain relief medications.
- It can also be used in the synthesis of 2-Chloro-5-phenylpyridine via Suzuki coupling reaction with phenylboronic acid dimethyl ester . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis.
-
Fluorinated Pyridines Synthesis
- Fluorinated pyridines are of great interest due to their unique physical, chemical, and biological properties . The presence of strong electron-withdrawing substituents in the aromatic ring makes fluoropyridines less reactive than their chlorinated and brominated analogues .
- “2-Chloro-4-fluoro-5-iodopyridine” could potentially be used in the synthesis of various fluoropyridines, including 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines .
- Fluoropyridines have found applications in the development of new agricultural products and pharmaceuticals .
-
Radiobiology
Safety And Hazards
The safety information for “2-Chloro-4-fluoro-5-iodopyridine” indicates that it should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided . Dust formation should be avoided . It should be kept in a dry, cool, and well-ventilated place . The container should be kept tightly closed . It should be protected from direct sunlight .
Propiedades
IUPAC Name |
2-chloro-4-fluoro-5-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFIN/c6-5-1-3(7)4(8)2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYWSDTYVXMDQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-5-iodopyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




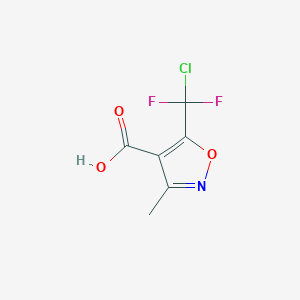
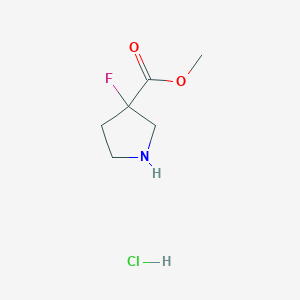
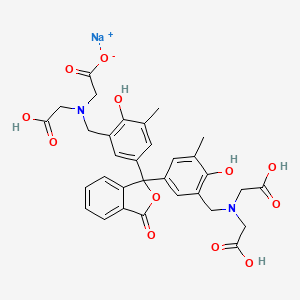
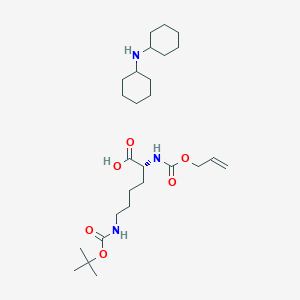

![Acetic acid, 2-[2-[[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]amino]ethoxy]-](/img/structure/B1432187.png)

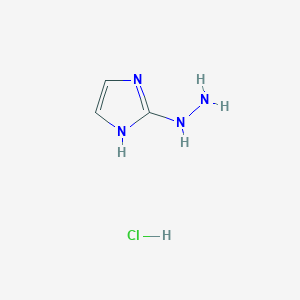
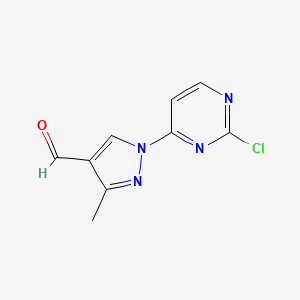
![2,7-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1432196.png)


